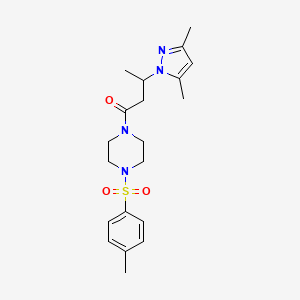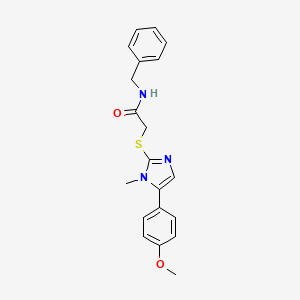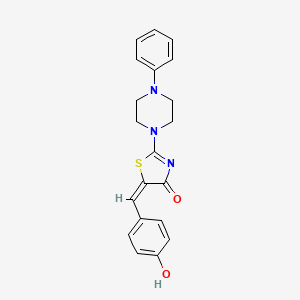
N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H27N5O4S and its molecular weight is 481.57. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Derivatives
Chemical Synthesis and Biological Activities
Research into the synthesis and characterization of quinazoline and benzothiazine derivatives, as well as oxazoline and sulfonamide compounds, has been extensive. These compounds are explored for their potential in medicinal chemistry, including their roles as antihypertensive, antimicrobial, and anticancer agents. For instance, the study by Rahman et al. (2014) on quinazoline derivatives highlighted their exploration as diuretic and antihypertensive agents, showing significant pharmacological activities (Rahman et al., 2014).
Cyclooxygenase-2 Inhibitors
The development of selective cyclooxygenase-2 (COX-2) inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis has been a focus, as illustrated by the work of Hashimoto et al. (2002). They synthesized a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, demonstrating the potential of these compounds in clinical trials (Hashimoto et al., 2002).
Material Science and Catalysis
Polymer Synthesis
In the realm of material science, derivatives of N-benzyl-4-(4-cyano-5-((2-morpholinoethyl)amino)oxazol-2-yl)-N-methylbenzenesulfonamide serve as precursors for polymer synthesis. For example, Saegusa et al. (1987) discussed the novel synthesis approach to poly(p-benzenesulfonamide), showcasing the versatility of sulfonamide derivatives in creating new materials (Saegusa et al., 1987).
Anticancer and Antimicrobial Applications
Anticancer Properties
The exploration of sulfonamide derivatives for their anticancer properties has been a significant area of research. Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, showing potent in vitro antitumor activity, which underscores the potential of these compounds in cancer therapy (Alqasoumi et al., 2010).
Antimicrobial Effects
The synthesis and evaluation of new sulfonamide derivatives for antimicrobial activities have also been a focus, with studies indicating the efficacy of these compounds against various bacterial and fungal strains. For instance, Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazoles, showing promising antibacterial potency (Wang et al., 2010).
Eigenschaften
IUPAC Name |
N-benzyl-4-[4-cyano-5-(2-morpholin-4-ylethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-28(18-19-5-3-2-4-6-19)34(30,31)21-9-7-20(8-10-21)23-27-22(17-25)24(33-23)26-11-12-29-13-15-32-16-14-29/h2-10,26H,11-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTRSJUZVWYGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCN4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2848742.png)
![2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2848743.png)

![1-[1-(3,4-Dimethoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2848745.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2848749.png)



![2-amino-1-(2-methylpropyl)-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2848757.png)


